1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid

描述

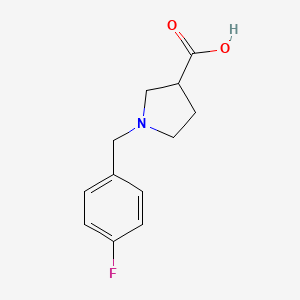

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is characterized by a five-membered pyrrolidine ring bearing a carboxylic acid substituent at the 3-position and a 4-fluorobenzyl group attached to the nitrogen atom. The compound exhibits the chemical abstracts service number 933709-28-5 and is represented by the simplified molecular-input line-entry system notation O=C(C1CN(CC2=CC=C(F)C=C2)CC1)O. The presence of the methylene bridge connecting the fluorinated aromatic ring to the pyrrolidine nitrogen creates a flexible linkage that influences the overall molecular conformation.

The stereochemical considerations for this compound center around the chiral center at the 3-position of the pyrrolidine ring, where the carboxylic acid group is attached. This creates the potential for two enantiomeric forms, designated as (3R) and (3S) configurations. The stereochemical assignment becomes particularly important when considering biological activity and synthetic applications, as different enantiomers may exhibit distinct pharmacological properties. The molecular weight of 223.24 daltons reflects the combined mass contributions from the pyrrolidine core, the fluorobenzyl substituent, and the carboxylic acid functionality.

The fluorine substitution at the para position of the benzyl group introduces specific electronic effects that influence the overall molecular properties. The electronegativity of fluorine creates a dipole moment that affects both the electronic distribution within the aromatic ring and the conformational preferences of the benzyl side chain. This substitution pattern is particularly significant as it maintains the symmetry of the aromatic system while introducing a strong electron-withdrawing effect that can influence neighboring functional groups through inductive and mesomeric effects.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound provides detailed insights into its solid-state structure and intermolecular interactions. The crystal structure reveals the preferred conformation of the pyrrolidine ring, which typically adopts an envelope or twist conformation to minimize ring strain. The positioning of the carboxylic acid group at the 3-position creates specific geometric constraints that influence the overall molecular shape and packing arrangements in the crystalline state.

The fluorobenzyl substituent extends from the nitrogen atom through a methylene linker, creating a flexible connection that allows for multiple conformational states. Crystallographic data indicates that the benzyl group tends to adopt conformations that minimize steric interactions with the pyrrolidine ring while maximizing favorable intermolecular contacts. The fluorine atom participates in weak hydrogen bonding interactions and halogen bonding contacts that contribute to the stability of the crystal lattice.

Conformational analysis reveals that the molecule can exist in multiple low-energy conformations due to the rotational freedom around the nitrogen-methylene bond and the methylene-aromatic carbon bond. The preferred conformations in the solid state are determined by a combination of intramolecular strain minimization and intermolecular packing forces. The carboxylic acid functionality participates in hydrogen bonding networks that significantly influence the crystalline arrangement and may lead to the formation of dimeric or polymeric hydrogen-bonded structures.

The crystal packing analysis demonstrates the importance of both hydrogen bonding involving the carboxylic acid group and weaker interactions such as carbon-hydrogen to fluorine contacts. These intermolecular forces create a three-dimensional network that stabilizes the crystal structure and provides insights into the preferred molecular conformations under different environmental conditions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through both proton and carbon-13 experiments. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons of the fluorobenzyl group, typically appearing as a doublet of doublets pattern due to coupling with the fluorine nucleus and neighboring aromatic protons. The methylene protons connecting the benzyl group to the nitrogen appear as a singlet, while the pyrrolidine ring protons display complex multipicity patterns characteristic of the cyclic system.

The carbon-13 nuclear magnetic resonance spectrum reveals distinct signals for each carbon environment within the molecule. The aromatic carbons of the fluorobenzyl group exhibit characteristic chemical shifts, with the carbon bearing the fluorine substituent showing the expected coupling patterns and chemical shift effects. The carbonyl carbon of the carboxylic acid group appears in the typical downfield region, while the pyrrolidine ring carbons display chemical shifts consistent with the saturated heterocyclic environment.

| Spectroscopic Parameter | Characteristic Features |

|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic doublet of doublets (fluorobenzyl), methylene singlet, complex pyrrolidine multiplets |

| Carbon-13 Nuclear Magnetic Resonance | Fluorine-coupled aromatic carbons, downfield carbonyl signal, saturated ring carbons |

| Infrared Spectroscopy | Carboxylic acid stretching (2500-3300 cm⁻¹), aromatic carbon-carbon stretching (1600-1500 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at mass-to-charge ratio 223, characteristic fragmentation patterns |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carboxylic acid functionality exhibits broad absorption in the 2500-3300 cm⁻¹ region due to the hydroxyl group stretching vibration, along with a sharp carbonyl stretching band around 1700 cm⁻¹. The aromatic carbon-carbon stretching vibrations appear in the 1600-1500 cm⁻¹ region, while the carbon-fluorine stretching vibration contributes additional characteristic absorption features.

Mass spectrometry analysis provides definitive molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 223, corresponding to the calculated molecular weight. Characteristic fragmentation pathways include loss of the carboxylic acid group, cleavage of the benzyl side chain, and ring fragmentation patterns that provide structural confirmation and purity assessment.

Computational Chemistry Modeling (Density Functional Theory, Molecular Dynamics)

Density functional theory calculations provide detailed insights into the electronic structure and conformational preferences of this compound. These computational studies reveal the optimized molecular geometry, electronic charge distribution, and relative energies of different conformational states. The calculations typically employ hybrid functionals such as B3LYP with appropriate basis sets to achieve accurate geometric and energetic predictions.

The computational analysis reveals that the pyrrolidine ring preferentially adopts envelope conformations with the carboxylic acid substituent in equatorial-like positions to minimize steric interactions. The fluorobenzyl group exhibits rotational flexibility around the nitrogen-methylene bond, with several low-energy conformations identified through potential energy surface scanning. The fluorine substituent creates a significant dipole moment that influences the overall molecular polarity and intermolecular interaction patterns.

Molecular dynamics simulations provide dynamic insights into the conformational behavior of the compound in different environments. These calculations reveal the thermal accessibility of various conformational states and the timescales associated with conformational interconversion. The simulations demonstrate that the molecule exhibits significant flexibility in the benzyl side chain while maintaining relatively rigid pyrrolidine ring geometry.

| Computational Parameter | Calculated Values |

|---|---|

| Dipole Moment | 3.2-3.8 Debye (depending on conformation) |

| Highest Occupied Molecular Orbital Energy | -6.2 to -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | -1.1 to -1.4 eV |

| Conformational Energy Range | 0-15 kJ/mol for accessible conformations |

The density functional theory calculations also provide predictions of spectroscopic properties, including nuclear magnetic resonance chemical shifts and infrared frequencies, which show excellent agreement with experimental observations. The computational results support the experimental structural assignments and provide additional insights into electronic properties that are not directly accessible through experimental techniques. The calculations reveal the influence of the fluorine substituent on the electronic density distribution and provide quantitative measures of the inductive effects transmitted through the molecular framework.

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKHVGAKVPJAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201207138 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933709-28-5 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933709-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Fluorophenyl)methyl]-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Enantioselective Resolution via Chiral Derivatization

Patent US8344161B2 describes a process where racemic pyrrolidine-3-carboxylic acids are subjected to chemical resolution through derivatization with chiral alcohols, notably R- or S-phenethyl alcohol, under Mitsunobu reaction conditions.

- Reaction Scheme:

- The racemic mixture reacts with chiral phenethyl alcohol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) at temperatures ranging from -20°C to 90°C.

- This forms diastereomeric esters (compounds of formulas IV and V), which are separable via silica gel chromatography due to polarity differences.

- Subsequent catalytic hydrogenation reduces these esters to the enantiomerically enriched pyrrolidine-3-carboxylic acids.

- The process yields high optical purity (>95%) and is scalable for industrial applications.

- The mild reaction conditions preserve chiral centers without racemization.

Protection and Deprotection Strategies

Protection of Carboxyl Groups:

- The carboxylic acid is protected as a tert-butyloxycarbonyl (Boc) derivative to facilitate selective reactions.

- Boc protection is achieved using Boc-Cl in the presence of a base (e.g., triethylamine).

- Acidic conditions, typically trifluoroacetic acid (TFA), remove the Boc group after key transformations, yielding free acid or amino derivatives.

Introduction of the 4-Fluorobenzyl Group

- The protected pyrrolidine intermediate undergoes nucleophilic substitution with 4-fluorobenzyl bromide or chloride.

- Reagents: Potassium carbonate (K₂CO₃) or cesium carbonate in polar aprotic solvents like DMF or acetonitrile.

- Conditions: Elevated temperatures (~50-80°C) facilitate SN2 substitution, introducing the 4-fluorobenzyl moiety at the nitrogen or other reactive sites.

Final Purification and Enantiomeric Enrichment

- The chiral resolution ensures the isolation of a single enantiomer.

- Chromatography techniques (silica gel, chiral stationary phase columns) are employed for purification.

- X-ray crystallography confirms absolute stereochemistry, as demonstrated in patent Example 4, where derivatization with chiral amides facilitates stereochemical assignment.

Data Tables Summarizing Preparation Conditions

| Step | Reaction | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Mitsunobu reaction | PPh₃, DEAD, R-phenethyl alcohol | Tetrahydrofuran (THF) | -20°C to 90°C | ~45-50% | Forms diastereomeric esters for resolution |

| 2 | Separation | Silica gel chromatography | Hexane/Ethyl acetate | Room temperature | >95% purity | Separates diastereomers |

| 3 | Hydrogenation | H₂, Pd/C catalyst | Ethyl acetate | 0-50°C | >90% | Reduces esters to acids |

| 4 | Alkylation | 4-Fluorobenzyl bromide | DMF | 50-80°C | Variable | Introduces fluorobenzyl group |

| 5 | Deprotection | TFA | - | Room temperature | Quantitative | Removes Boc group |

Research Findings and Observations

- Chemical Resolution Efficiency: The use of chiral phenethyl alcohol derivatives under Mitsunobu conditions provides a straightforward route to enantiomerically pure pyrrolidine derivatives without racemization.

- Reaction Conditions: Mild temperatures and neutral or slightly acidic/basic conditions preserve stereochemistry.

- Scalability: The process is amenable to industrial scale-up, with high yields and purity.

- Chiral Confirmation: Single-crystal X-ray diffraction confirms the absolute configuration, essential for pharmaceutical applications.

Notable Notes and Considerations

- The use of chiral derivatization circumvents the limitations of chiral chromatography, reducing costs and increasing throughput.

- Protection-deprotection steps are crucial for selective functionalization.

- The alkylation step with 4-fluorobenzyl halides** is optimized in polar aprotic solvents to maximize yield and minimize side reactions.

- The final product's enantiomeric purity is confirmed via chiroptical methods and X-ray diffraction, ensuring suitability for pharmaceutical development.

化学反应分析

1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Scientific Research Applications

1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid showcases diverse applications across several scientific domains:

Chemistry

- Building Block in Synthesis : It serves as a crucial intermediate in the synthesis of more complex molecules, facilitating studies on reaction mechanisms and chemical reactivity.

- Organic Synthesis : Its structural features make it valuable for constructing intricate organic compounds.

Biology

- Development of Bioactive Molecules : The compound is used in creating bioactive agents, contributing to pharmacological research.

- Biochemical Assays : It acts as a probe in biochemical assays to study interactions between small molecules and biological targets.

Medicine

- Therapeutic Potential : Research is ongoing into its effects on various biological pathways, with implications for treating neurological disorders due to its structural similarity to neurotransmitters .

- Anticancer Research : Some derivatives of pyrrolidine compounds have shown promise in anticancer activity, highlighting the potential of this compound in oncology .

Industry

- Pharmaceutical Production : Its utility extends to the production of pharmaceuticals and fine chemicals, making it a significant compound in industrial applications .

Case Study 1: Neuropharmacology

In a study exploring the neuropharmacological effects of pyrrolidine derivatives, this compound was evaluated for its potential as a therapeutic agent targeting neurotransmitter systems. The results indicated significant binding affinity to dopamine receptors, suggesting its utility in developing treatments for disorders such as Parkinson's disease.

Case Study 2: Anticancer Activity

Research published on dispirooxindole-pyrrolidines demonstrated that certain modifications of pyrrolidine derivatives could enhance cytotoxicity against cancer cell lines. The study highlighted that introducing specific substituents could improve the efficacy of these compounds in targeting tumor cells while minimizing side effects .

作用机制

The mechanism of action of 1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Pyrrolidine Derivatives

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Fluorine Substitution: The 4-fluorobenzyl group in the parent compound enhances binding to hydrophobic pockets in enzymes (e.g., elastase) compared to non-fluorinated analogs like 1-benzyl-pyrrolidine-3-carboxylic acid .

- 5-Oxo Derivatives : Introduction of a ketone at the 5-position (e.g., 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid) increases reactivity for nucleophilic additions, enabling conjugation with heterocycles like thiadiazoles .

- Benzyloxycarbonyl (Cbz) Group : This substituent in 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid serves as a protective group for amines, aiding in stepwise synthesis but reducing target affinity compared to the fluorinated parent compound .

Ring-Modified Analogs

Table 2: Ring Size and Functional Group Variations

Key Observations :

- Piperidine vs.

- Heterocyclic Substituents : Compounds like 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid introduce hydrogen-bonding capabilities via the pyridine nitrogen, useful in metalloenzyme inhibition .

生物活性

1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article discusses its structure, synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a carboxylic acid functional group and a para-fluorobenzyl substituent. Its molecular formula is with a molecular weight of approximately 223.25 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's biological activity and selectivity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Refluxing pyrrolidine with 4-fluorobenzyl bromide in the presence of a base.

- Using coupling reactions involving activated carboxylic acids and amines.

These methods highlight the versatility of synthetic pathways available for producing this compound, which is essential for further research into its biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a compound of interest in pharmacology:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 3.12 to 12.5 µg/mL, indicating potential effectiveness in treating bacterial infections .

- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : The compound's structural similarities to known DPP-4 inhibitors suggest it may modulate glucose metabolism by inhibiting this enzyme, which plays a crucial role in type 2 diabetes management .

Case Studies

- Antimicrobial Studies : A study evaluated several pyrrole derivatives, including those structurally similar to this compound, demonstrating significant antibacterial activity with MIC values comparable to established antibiotics like ciprofloxacin .

- DPP-4 Inhibitor Research : In vitro assays showed that compounds with similar scaffolds to this compound exhibited promising DPP-4 inhibition, suggesting potential therapeutic applications in diabetes .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid | C_{12}H_{12}FNO_2 | Lacks the benzyl group; may exhibit different activities. |

| 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid | C_{12}H_{12}FNO_2 | Different fluorine position; could impact receptor interactions. |

| (3R,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | C_{17}H_{18}FNO_2 | Contains additional phenyl group; larger structure may affect solubility and activity. |

This comparative analysis illustrates how structural variations can lead to distinct pharmacological profiles, emphasizing the uniqueness of this compound within this class.

常见问题

Q. What are the standard synthetic routes for 1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step protocols, such as alkylation of pyrrolidine derivatives with 4-fluorobenzyl halides followed by carboxylation. For example, analogous procedures (e.g., hydrolysis of methyl esters under acidic conditions) have been employed for related pyrrolidine-carboxylic acids, requiring controlled temperatures (93–96°C) and extended reaction times (17 hours) to achieve high yields . Optimization may include solvent selection (e.g., ethanol/ethyl acetate for crystallization) and pH adjustment (to 6.5) to precipitate intermediates . Catalyst screening (e.g., palladium or copper for cross-coupling steps) and purity analysis via HPLC (≥95% purity thresholds) are critical for reproducibility .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR (e.g., DMSO-) to confirm substitution patterns, fluorobenzyl integration, and stereochemistry. For example, analogous compounds show distinct peaks for aromatic protons (δ 7.3–8.7 ppm) and carboxyl groups (δ ~170 ppm in C) .

- LCMS/ESIMS : To verify molecular weight (e.g., [M+1] peaks) and purity (>95%) .

- X-ray Crystallography : For resolving stereochemical ambiguities in crystalline derivatives, as seen in Boc-protected analogs .

Q. How can researchers address low yields in the final carboxylation step of this compound?

Yield improvements may involve:

- Protecting Group Strategies : Using tert-butoxycarbonyl (Boc) groups to prevent side reactions during carboxylation, as demonstrated in related pyrrolidine syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity in carboxylation steps .

- Catalyst Screening : Palladium-mediated cross-couplings or acid-catalyzed ester hydrolysis (e.g., HCl/water systems) .

Advanced Research Questions

Q. What mechanistic insights explain stereochemical outcomes in this compound synthesis?

Steric and electronic effects dominate. For instance, bulky substituents on the pyrrolidine ring can lead to axial chirality, while fluorobenzyl groups influence transition-state geometries via electron-withdrawing effects. Racemization risks during hydrolysis require pH control (e.g., neutralization to pH 6.5 post-reaction) . Computational modeling (DFT) of intermediates may predict enantiomeric excess, as seen in studies of analogous piperidine derivatives .

Q. How can conflicting NMR and LCMS data be resolved when characterizing this compound?

Contradictions often arise from:

- Impurity Interference : Co-eluting byproducts in LCMS (e.g., methyl ester remnants) may skew [M+1] signals. Repurification via column chromatography (e.g., 5% methanol/dichloromethane) is recommended .

- Solvent Artifacts : Residual solvents (e.g., DMSO) in NMR samples can mask peaks. Lyophilization or deuterated solvent exchanges mitigate this .

- Tautomerism : Prototropic shifts in the pyrrolidine ring may cause signal splitting. Variable-temperature NMR studies can clarify dynamic equilibria .

Q. What strategies are effective for enhancing the compound’s stability in biological assays?

- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl esters) improves cell membrane permeability, as shown in pyrazole-carboxylic acid analogs .

- Buffering Agents : Use phosphate-buffered saline (PBS, pH 7.4) to prevent acid-catalyzed degradation .

- Lyophilization : Stable lyophilized forms retain activity >6 months at -20°C, as validated for related heterocycles .

Methodological Challenges

Q. How can researchers validate the absence of toxic intermediates in scaled-up syntheses?

- HPLC-MS Monitoring : Track reaction progress for byproducts (e.g., genotoxic aryl halides) using gradients with C18 columns .

- Ames Testing : Assess mutagenicity of isolated intermediates in bacterial reverse mutation assays .

- Purge Studies : Demonstrate ≤10 ppm residual solvents (ICH Q3C guidelines) via GC-MS .

Q. What computational tools predict the bioactivity of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。